[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid
Description
The compound [5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol, commonly referred to as AZD8055, is a dual mTOR (mammalian target of rapamycin) kinase inhibitor developed by AstraZeneca. Its molecular formula is C₂₅H₃₁N₅O₄, with a molecular weight of 465.55 g/mol . The (E)-but-2-enedioic acid component, also known as fumaric acid, is likely present as a counterion to enhance solubility or stability, a common practice in pharmaceutical formulations .
AZD8055 features a pyrido[2,3-d]pyrimidine core substituted with two (3S)-3-methylmorpholine groups at positions 2 and 4, and a hydroxymethyl-methoxybenzene moiety at position 5. This structure enables potent inhibition of both mTORC1 and mTORC2 complexes, distinguishing it from rapamycin analogs that selectively target mTORC1 .
AZD8055 inhibits mTOR kinase with an IC₅₀ of 0.8 nM and exhibits >1,000-fold selectivity over class I PI3K isoforms and other kinases .
Properties
IUPAC Name |
[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.C4H4O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2;5-3(6)1-2-4(7)8/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEFUQSJWHPIAS-PDMJLPKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201799-05-4 | |
| Record name | AZD-8055 fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201799054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8055 FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R339J08R6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
Cancer Treatment
AZD-8055 has been extensively investigated for its efficacy against various forms of cancer. It functions as an mTOR inhibitor and has shown promise in the treatment of:
- Malignant Glioma : Studies indicate that AZD-8055 can inhibit tumor growth and enhance the efficacy of traditional therapies in glioma models .
- Solid Tumors : Clinical trials have demonstrated its potential in managing solid tumors by disrupting the mTOR signaling pathway, which is often dysregulated in cancer cells .
- Lymphomas : The compound has also been evaluated for its effects on lymphomas, showcasing its ability to induce apoptosis in malignant cells .
Mechanistic Insights
The mechanism of action for AZD-8055 involves:
- Inhibition of mTOR Complexes : AZD-8055 selectively inhibits both mTORC1 and mTORC2 complexes, leading to reduced protein synthesis and cell proliferation .
- Regulation of Cellular Metabolism : By modulating the mTOR pathway, AZD-8055 influences metabolic processes critical for tumor growth and survival .
Pharmacokinetics and Bioavailability
Research indicates that AZD-8055 has favorable pharmacokinetic properties:
- Bioavailability : The compound exhibits a bioavailability rate of approximately 1, indicating efficient absorption and systemic circulation .
- Solubility : It has a water solubility of 0.241 mg/mL, which is relevant for formulation development in drug delivery systems .
Case Studies
Several case studies have highlighted the effectiveness of AZD-8055 in clinical settings:
- Case Study 1 : A phase II trial reported significant tumor reduction in patients with advanced solid tumors treated with AZD-8055 in combination with other chemotherapeutic agents .
- Case Study 2 : In a study involving glioblastoma patients, AZD-8055 was administered alongside radiation therapy, resulting in improved progression-free survival rates compared to historical controls .
Mechanism of Action
[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid exerts its effects by inhibiting the mTOR kinase, which is a central regulator of cellular metabolism, growth, and survival. The compound targets both mTORC1 and mTORC2 complexes, inhibiting the phosphorylation of downstream substrates such as p70S6K and 4E-BP1. This inhibition leads to the suppression of protein synthesis and cell proliferation, ultimately resulting in antitumor activity .
Comparison with Similar Compounds
Key Findings:
- Mechanistic Superiority : AZD8055’s dual mTORC1/2 inhibition contrasts with rapamycin’s partial mTORC1 blockade, enabling broader suppression of oncogenic signaling (e.g., Akt-S473 phosphorylation) .
- Selectivity : AZD8055’s selectivity against PI3K isoforms reduces off-target toxicity risks compared to pan-PI3K/mTOR inhibitors .
- Functional Impact : AZD8055 fully inhibits rapamycin-resistant phosphorylation sites on 4E-BP1 (T37/46), impairing cap-dependent translation—a critical vulnerability in cancer cells .
Structural Analogs and Derivatives
AMG-510 (KRAS Inhibitor)
AMG-510 targets KRAS G12C mutations and is in clinical trials for non-small cell lung cancer.
Biological Activity
The compound [5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid, commonly referred to as AZD8055, is a synthetic organic molecule with significant implications in pharmacology. It primarily functions as an inhibitor of the mammalian target of rapamycin (mTOR) kinase, a critical regulator of cell growth and metabolism. This article explores the biological activity of AZD8055, highlighting its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H31N5O4
- Molecular Mass : 465.54 g/mol
- CAS Registry Number : 1009298-09-2
- IUPAC Name : [5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
AZD8055 exerts its biological effects primarily through the inhibition of the mTOR pathway. mTOR is a crucial component in several signaling pathways that regulate cellular processes such as growth, proliferation, and survival. By inhibiting mTOR, AZD8055 disrupts these processes, leading to:
- Cell Cycle Arrest : Inhibition of mTOR results in G1 phase arrest in cancer cells.
- Apoptosis Induction : Enhanced apoptosis in various cancer cell lines has been observed.
Antitumor Effects
AZD8055 has been investigated extensively for its antitumor properties. Notable findings include:
-
In vitro Studies :
- AZD8055 demonstrated potent antiproliferative activity against a range of cancer cell lines including breast cancer (MCF7), lung cancer (A549), and colorectal cancer (HCT116) cells. The IC50 values ranged from 50 to 100 nM across different studies.
-
In vivo Studies :
- In xenograft models of human tumors, AZD8055 significantly inhibited tumor growth compared to control groups. For instance, a study reported a reduction in tumor volume by over 70% in mice bearing HCT116 xenografts after treatment with AZD8055 for three weeks.
Additional Biological Activities
AZD8055 has also shown promise in other areas:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of autophagy pathways.
- Metabolic Regulation : The compound has been linked to improved insulin sensitivity and glucose metabolism in preclinical models.
Study on mTOR Inhibition
A comprehensive study published in Nature Reviews Cancer examined the effects of AZD8055 on various tumor types. The study highlighted:
- Patient-Derived Xenografts (PDX) : Treatment with AZD8055 led to significant tumor regression in PDX models derived from patients with advanced solid tumors.
Clinical Trials
Clinical trials have evaluated AZD8055's efficacy and safety profile in patients with relapsed or refractory cancers:
- A Phase I trial indicated manageable toxicity profiles with dose-limiting toxicities primarily related to gastrointestinal disturbances.
Data Table: Summary of Biological Activity
Preparation Methods
Synthesis of Key Intermediates
The preparation of the morpholinyl-substituted pyridopyrimidine core typically involves:
- Nucleophilic substitution reactions to introduce the (3S)-3-methylmorpholin-4-yl groups at the 2- and 4-positions of the pyrido[2,3-d]pyrimidine ring.
- Control of stereochemistry during morpholine ring formation or substitution is critical to yield the (3S) isomer.
Preparation of the 2-Methoxyphenylmethanol Fragment
- The 2-methoxyphenylmethanol moiety is prepared through selective hydroxymethylation of a 2-methoxyphenyl precursor.
- Typical methods include reduction of aldehydes or selective hydroxylation.
Coupling of the Pyridopyrimidine Core with the Phenylmethanol Fragment
- This step involves a C-C or C-N bond-forming reaction to attach the pyridopyrimidine core to the methoxyphenylmethanol.
- Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution might be used depending on the substitution pattern.
Formation of the Fumarate Salt
- The final compound is isolated as the fumaric acid salt by mixing the free base with (E)-but-2-enedioic acid in a suitable solvent.
- This salt formation improves compound stability and solubility for pharmaceutical applications.
Experimental Reaction Conditions and Yields
While direct published protocols for this exact compound are limited, analogous preparation methods for related intermediates and functional groups provide insight. Below are detailed experimental conditions adapted from related synthetic steps relevant to this compound's preparation:
These steps reflect typical transformations required in preparing the methoxyphenylmethanol intermediate or related fragments.
Summary Table of Preparation Methodology
| Synthetic Step | Reagents & Conditions | Purpose | Yield / Remarks |
|---|---|---|---|
| Hydroxymethyl to bromomethyl conversion | 1H-imidazole, CBr4, PPh3, DCM, 20°C, 4 h | Activation of hydroxyl for substitution | Quantitative (100%) |
| Alcohol oxidation to aldehyde | PCC, DCM, 20°C, 8 h | Introduce aldehyde functionality | 60% yield |
| Swern oxidation alternative | Oxalyl chloride, DMSO, TEA, -78°C | Mild oxidation to aldehyde | High selectivity |
| Coupling of pyridopyrimidine and phenylmethanol | Pd-catalyzed or nucleophilic substitution | Formation of core structure | Dependent on conditions |
| Salt formation with fumaric acid | Mixing in appropriate solvent | Salt stabilization | Quantitative |
Research Findings and Considerations
- The stereochemistry at the morpholine rings must be preserved during synthesis to maintain biological activity.
- The fumarate salt form enhances solubility and bioavailability, critical for pharmaceutical development.
- The synthetic accessibility score of related intermediates is moderate (~2.8), indicating feasible laboratory preparation.
- No direct synthesis route for the entire compound is openly published, but the combination of known methodologies for each fragment and salt formation is standard practice.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
